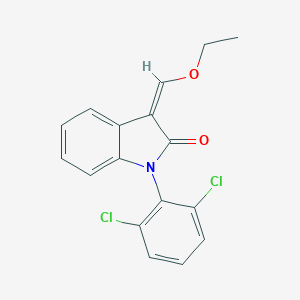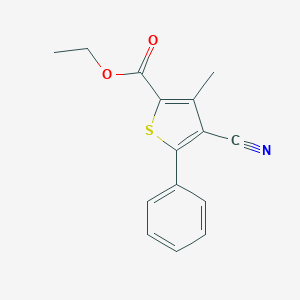![molecular formula C14H13N3O3 B273677 ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is its potential use in various fields of scientific research. It has shown promising results in inhibiting the growth of cancer cells and has potential applications in the treatment of infectious diseases. However, its limitations include its high cost of synthesis and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research. It is also important to explore its potential use in combination with other drugs for the treatment of cancer and infectious diseases. Finally, its potential use as a fluorescent probe in biological imaging should be further explored.
Conclusion:
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the treatment of cancer and infectious diseases and its use as a fluorescent probe in biological imaging.
Méthodes De Synthèse
The synthesis of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dihydro-2H-pyrrole with ethyl 2-(chlorocarbonyl)acetate in the presence of triethylamine and sodium hydride. The reaction mixture is then treated with hydroxylamine hydrochloride to obtain the desired compound.
Applications De Recherche Scientifique
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties and has shown potential in the treatment of infectious diseases. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Nom du produit |
ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
ethyl (4E)-1-amino-4-hydroxyiminopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-14(18)9-7-11-12(16-19)8-5-3-4-6-10(8)17(11)13(9)15/h3-7,19H,2,15H2,1H3/b16-12+ |
Clé InChI |
UUZLLOPDGIGYLH-FOWTUZBSSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N2C3=CC=CC=C3/C(=N\O)/C2=C1)N |
SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=NO)C2=C1)N |
SMILES canonique |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=NO)C2=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)


